

literature review of 2-Nonene, 4-methyl-, (E)-research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Nonene, 4-methyl-, (E)-

Cat. No.: B15418046

[Get Quote](#)

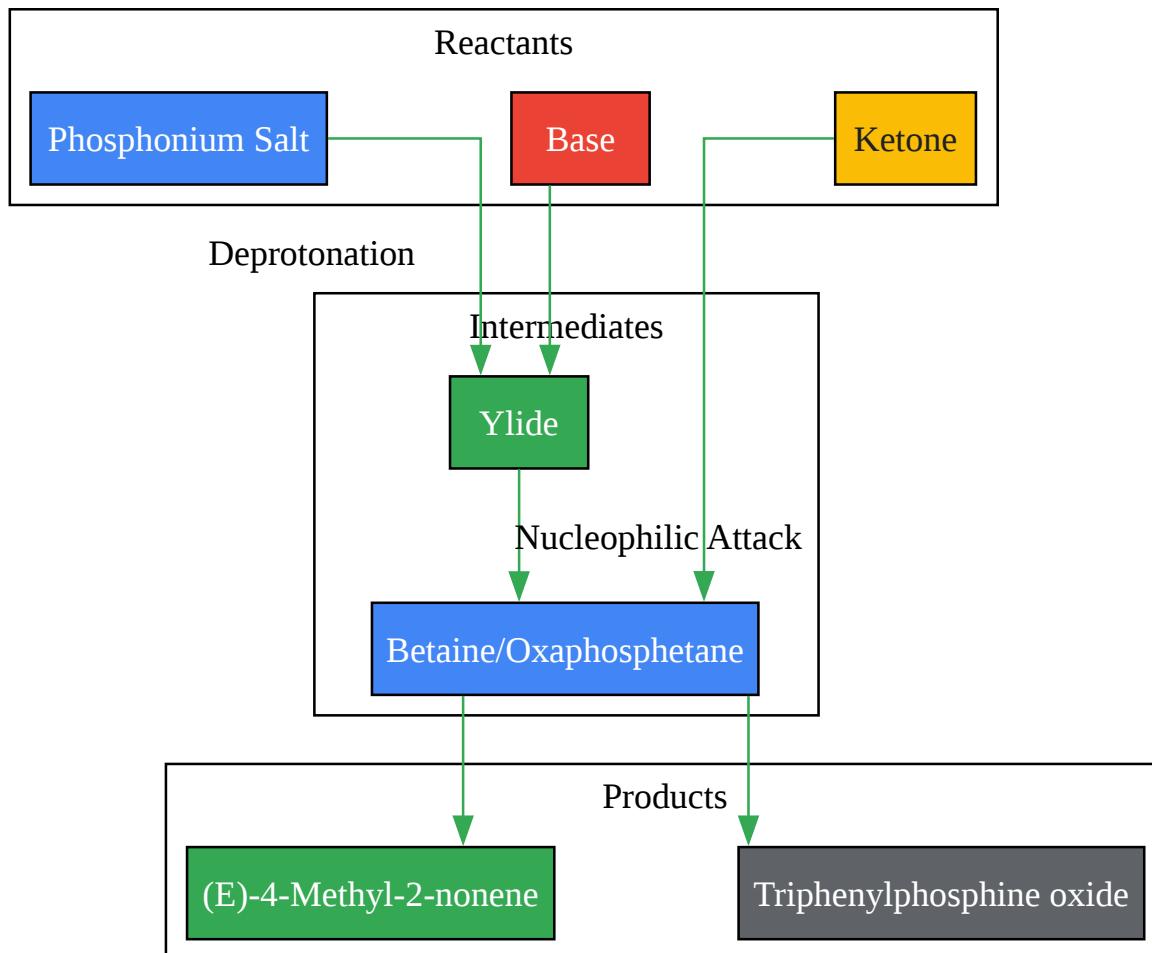
An In-depth Technical Guide to (E)-4-Methyl-2-nonene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the research surrounding (E)-4-methyl-2-nonene, a branched alkene of interest in various fields of chemical and biological research. Due to the limited specific research on this particular isomer, this guide draws upon established principles in organic synthesis, analytical chemistry, and the known biological activities of structurally related long-chain and branched alkenes to provide a thorough and practical overview.

Chemical and Physical Properties

(E)-4-methyl-2-nonene is a C10 hydrocarbon with a single point of unsaturation and a methyl branch. Its physical and chemical properties are largely dictated by these structural features. While extensive experimental data for this specific compound is not readily available in the literature, its properties can be reliably predicted based on its structure and comparison to similar alkenes.


Property	Value (Predicted/Typical)	Source/Method
Molecular Formula	C ₁₀ H ₂₀	-
Molecular Weight	140.27 g/mol	-
IUPAC Name	(E)-4-methylnon-2-ene	-
CAS Number	Not assigned	-
Boiling Point	~160-170 °C	Estimated based on similar C10 alkenes
Density	~0.74 g/cm ³	Estimated based on similar C10 alkenes
Refractive Index	~1.42	Estimated based on similar C10 alkenes
LogP	~4.5	Estimated based on structure (hydrophobicity)
¹ H NMR (CDCl ₃ , ppm)	See Experimental Section	Predicted based on analogous structures
¹³ C NMR (CDCl ₃ , ppm)	See Experimental Section	Predicted based on analogous structures

Synthesis of (E)-4-Methyl-2-nonene

The stereoselective synthesis of (E)-trisubstituted alkenes is a well-established area of organic chemistry. The Wittig reaction is a powerful and commonly employed method for the formation of carbon-carbon double bonds with good control over the resulting stereochemistry.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) [\[5\]](#) Stabilized ylides in a Wittig reaction generally favor the formation of the (E)-alkene.[\[1\]](#)

Proposed Synthetic Pathway: The Wittig Reaction

A plausible and efficient route to synthesize (E)-4-methyl-2-nonene is via the Wittig reaction between a stabilized phosphorus ylide and a ketone.

[Click to download full resolution via product page](#)

Caption: Proposed Wittig reaction pathway for the synthesis of (E)-4-methyl-2-nonene.

Detailed Experimental Protocol: Wittig Synthesis

This protocol is a generalized procedure based on standard Wittig reaction conditions.[\[6\]](#)[\[7\]](#)[\[8\]](#)
[\[9\]](#)

Materials:

- Ethyltriphenylphosphonium bromide
- n-Butyllithium (n-BuLi) in hexanes

- 2-Heptanone
- Anhydrous tetrahydrofuran (THF)
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride (NH₄Cl)
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate (MgSO₄)
- Silica gel for column chromatography
- Hexane and ethyl acetate for elution

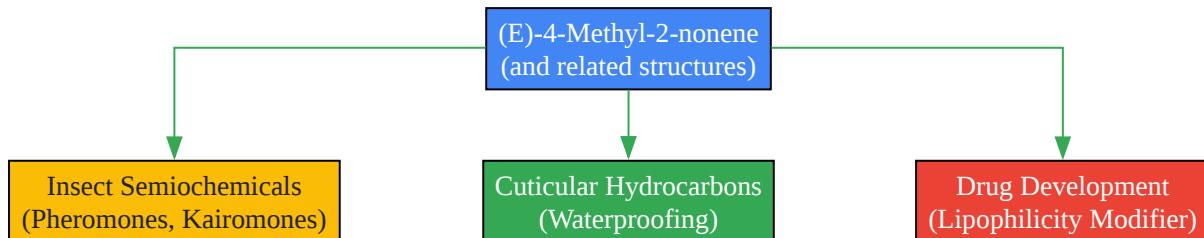
Procedure:

- Ylide Formation:
 - To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add ethyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.
 - Cool the suspension to 0°C in an ice bath.
 - Slowly add n-butyllithium (1.0 equivalent) dropwise via syringe. The solution should turn a deep red or orange color, indicating the formation of the ylide.
 - Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
- Reaction with Ketone:
 - Cool the ylide solution back down to 0°C.
 - Add 2-heptanone (1.0 equivalent) dissolved in a small amount of anhydrous THF dropwise to the ylide solution.

- Allow the reaction to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up and Purification:
 - Quench the reaction by slowly adding saturated aqueous NH₄Cl.
 - Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
 - Wash the combined organic layers with water and then with brine.
 - Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
 - The crude product will contain the desired alkene and triphenylphosphine oxide. Purify the crude mixture by flash column chromatography on silica gel using a non-polar eluent (e.g., hexane) to isolate the (E)-4-methyl-2-nonene.

Biological Activity and Potential Applications

While specific biological activities of (E)-4-methyl-2-nonene are not documented, the broader class of long-chain and branched alkenes is known to have significant biological roles, particularly as semiochemicals in insects.[\[10\]](#)[\[11\]](#)


Insect Semiochemicals

Many insects utilize cuticular hydrocarbons (CHCs), which include a variety of alkanes and alkenes, for chemical communication.[\[10\]](#) These compounds can act as pheromones (for mating), kairomones (for host recognition), and allomones (for defense). The specific structure of the alkene, including the chain length, position of the double bond, and any branching, is critical for its biological function. Long-chain alkenes are also crucial in preventing desiccation in insects.[\[11\]](#)

Potential Pharmacological Relevance

Long-chain molecules, in general, are explored for various agrochemical and pharmaceutical applications due to their diverse bioactivities.[\[12\]](#) While direct pharmacological data on (E)-4-

methyl-2-nonenes is absent, its structural motifs could be incorporated into larger molecules to modulate properties like lipophilicity, which is a key factor in drug absorption and distribution.

[Click to download full resolution via product page](#)

Caption: Potential areas of biological relevance and application for (E)-4-methyl-2-nonenes.

Analytical Characterization

The successful synthesis and purification of (E)-4-methyl-2-nonenes would be confirmed through a combination of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for analyzing volatile compounds like alkenes. It provides information on the purity of the sample and the molecular weight of the compound.

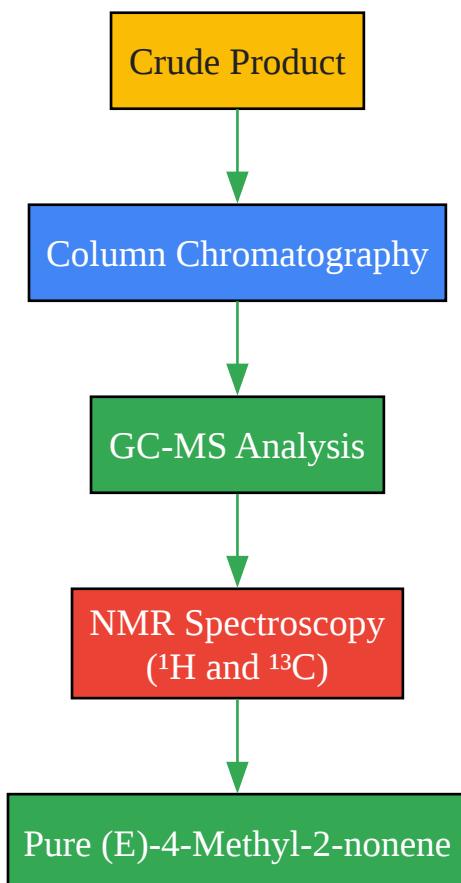
Experimental Protocol:

- Instrument: Standard GC-MS system.
- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injector Temperature: 250°C.
- Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

- MS Detector: Electron Ionization (EI) at 70 eV.
- Expected Results: A single major peak in the chromatogram. The mass spectrum should show a molecular ion peak (M^+) at m/z 140, with a fragmentation pattern characteristic of a C10 alkene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the precise structure and stereochemistry of the molecule.[\[13\]](#)[\[14\]](#)


Predicted ^1H NMR (400 MHz, CDCl_3):

- δ 5.3-5.5 (m, 2H): Olefinic protons (-CH=CH-). The coupling constant (J) between these protons would be approximately 15 Hz, confirming the (E)-stereochemistry.[\[13\]](#)
- δ 2.1-2.3 (m, 1H): Methine proton at C4 (-CH(CH₃)-).
- δ 1.9-2.1 (q, 2H): Methylene protons adjacent to the double bond (-CH₂-CH=).
- δ 1.2-1.4 (m, 4H): Methylene protons of the pentyl chain.
- δ 0.95 (d, 3H): Methyl protons of the C4-methyl group.
- δ 0.85-0.9 (t, 6H): Methyl protons of the terminal methyl groups.

Predicted ^{13}C NMR (100 MHz, CDCl_3):

- δ 130-135: Olefinic carbon (-CH=).
- δ 125-130: Olefinic carbon (=CH-).
- δ 35-40: Methine carbon at C4.
- δ 30-35: Methylene carbons.
- δ 20-25: Methylene carbons.
- δ 15-20: Methyl carbon of the C4-methyl group.

- δ 14: Terminal methyl carbons.

[Click to download full resolution via product page](#)

Caption: General workflow for the purification and analytical characterization of (E)-4-methyl-2-nonene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Wittig Reaction [organic-chemistry.org]
- 2. web.mnstate.edu [web.mnstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Wittig Reaction and Isomerization – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 10. Expression of Elongase- and Desaturase-Encoding Genes Shapes the Cuticular Hydrocarbon Profiles of Honey Bees - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Long-Chain Molecules with Agro-Bioactivities and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. staff.najah.edu [staff.najah.edu]
- To cite this document: BenchChem. [literature review of 2-Nonene, 4-methyl-, (E)- research]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15418046#literature-review-of-2-nonene-4-methyl-e-research\]](https://www.benchchem.com/product/b15418046#literature-review-of-2-nonene-4-methyl-e-research)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com